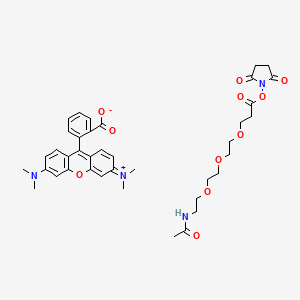
Tamra-peg3-nhs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamra-peg3-nhs: is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. This compound is widely used in biochemical and biomedical research due to its ability to form stable ester bonds with primary amines, making it an excellent tool for labeling and tracking biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tamra-peg3-nhs is synthesized by reacting TAMRA with a PEG linker and an N-hydroxysuccinimide (NHS) ester. The reaction typically involves the following steps:
Activation of TAMRA: TAMRA is first activated by reacting with a PEG linker, forming a TAMRA-PEG intermediate.
Formation of NHS Ester: The TAMRA-PEG intermediate is then reacted with NHS to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Tamra-peg3-nhs primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and specific, making it ideal for labeling proteins, peptides, and other biomolecules.
Common Reagents and Conditions:
Reagents: Primary amines, such as those found in proteins and peptides.
Major Products: The major product of the reaction is a labeled biomolecule, where the this compound dye is covalently attached to the target molecule through an amide bond .
Aplicaciones Científicas De Investigación
Tamra-peg3-nhs has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking cells and biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools
Mecanismo De Acción
The mechanism of action of Tamra-peg3-nhs involves the formation of a stable amide bond between the NHS ester and primary amines. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and tracking. The PEG linker provides flexibility and reduces steric hindrance, enhancing the efficiency of the labeling process .
Comparación Con Compuestos Similares
BDP TMR NHS Ester: Another fluorescent dye used for labeling biomolecules, similar in structure and function to Tamra-peg3-nhs.
TAMRA-PEG3-N3: A click chemistry linker containing a TAMRA group and a terminal azide group, used for bio-conjugation.
Uniqueness: this compound is unique due to its combination of a TAMRA dye, a PEG linker, and an NHS ester. This combination provides high specificity, efficiency, and stability in labeling reactions, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C39H46N4O11 |
|---|---|
Peso molecular |
746.8 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H22N2O3.C15H24N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-12(18)16-5-7-23-9-11-24-10-8-22-6-4-15(21)25-17-13(19)2-3-14(17)20/h5-14H,1-4H3;2-11H2,1H3,(H,16,18) |
Clave InChI |
OZCRARNINACCEX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


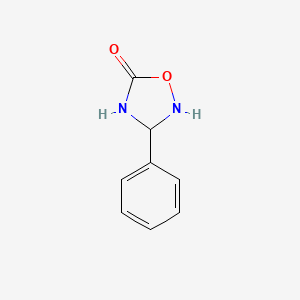

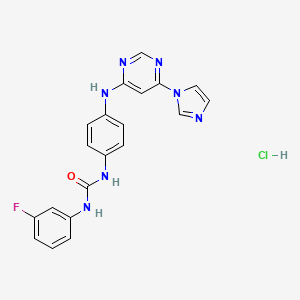
![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
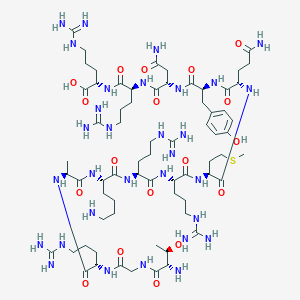
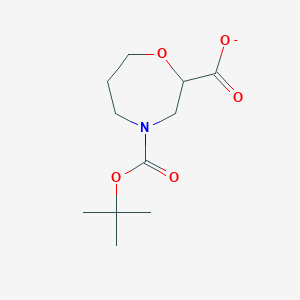

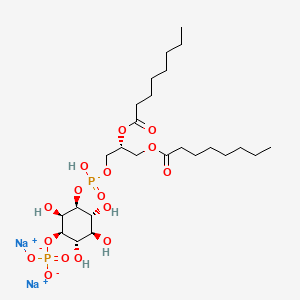
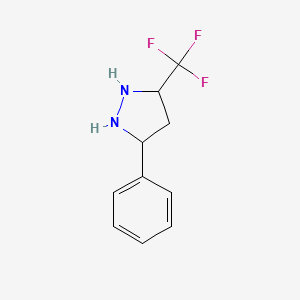
![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
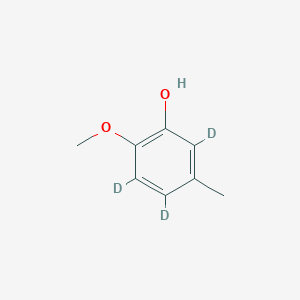
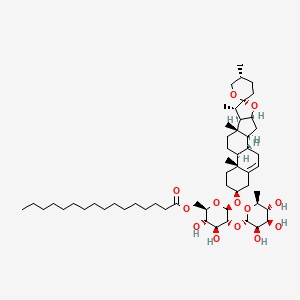
![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
